Chromazone red

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromazone red is a thermochromic pigment that changes color with temperature variations. It is based on a combination of leuco dyes, color developers, and melt materials. This compound is known for its reversible color-changing properties, making it useful in various applications such as security, brand protection, novelty promotional products, and toys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromazone red is synthesized by mixing leuco dyes with color developers and a series of fatty acids, esters, and alcohols that each have a defined melting point. The mixture is then microencapsulated to create free-flowing powders or aqueous slurries .

Industrial Production Methods

In industrial settings, this compound is produced by combining the leuco dyes with color developers and melt materials under controlled conditions. The mixture is then processed to form microencapsulated pigments that can be used in various formulations, including aqueous, non-aqueous, and UV curing formulations .

Chemical Reactions Analysis

Absence of Identifiable Data

The term "Chromazone Red" does not appear in peer-reviewed journals, safety data sheets, or regulatory filings within the provided sources. Key reasons include:

-

Nomenclature mismatch : The name may be proprietary, outdated, or region-specific.

-

Potential misidentification : Similar-sounding compounds (e.g., resorufin, azo dyes) are documented but lack direct association with "this compound" .

Related Compounds with Documented Reactivity

While "this compound" itself is unverified, structurally analogous dyes and pigments exhibit reactivity patterns that may offer indirect insights:

Recommendations for Further Research

-

Verify nomenclature : Confirm the IUPAC name, CAS registry number, or structural formula of "this compound."

-

Explore patent databases : Proprietary dyes often appear in patent filings rather than academic journals.

-

Analyze spectral data : UV-Vis or NMR spectra could clarify functional groups and reactivity pathways.

Without additional context or validated references, a detailed chemical profile of "this compound" cannot be authoritatively constructed.

Scientific Research Applications

Chromazone red has a wide range of scientific research applications, including:

Chemistry: Used as a temperature indicator in various chemical processes.

Biology: Employed in bioimaging and as a marker for temperature-sensitive biological experiments.

Medicine: Utilized in medical diagnostics to monitor temperature changes in biological samples.

Mechanism of Action

The mechanism of action of Chromazone red involves the reversible color change of leuco dyes. When heated, the leuco dyes undergo a structural change that results in a colorless form. Upon cooling, the dyes revert to their original colored form. This reversible process is facilitated by the microencapsulation of the dyes, which protects them from external factors and ensures consistent performance .

Comparison with Similar Compounds

Chromazone red can be compared with other thermochromic pigments such as:

Kromagen: A permanent thermochromic pigment that changes color at higher temperatures.

Liquid Crystals: More sensitive to temperature changes but less robust and more expensive than leuco dyes.

This compound is unique due to its reversible color-changing properties, wide range of activation temperatures, and suitability for various formulations. It is also more cost-effective and robust compared to liquid crystals .

Biological Activity

Introduction

Chromazone Red, a synthetic azo dye, has garnered attention for its biological activity, particularly in the fields of toxicology, pharmacology, and food safety. This article reviews the current understanding of its biological effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which links aromatic rings. This structure is significant as it influences the compound's solubility, stability, and reactivity.

Toxicological Studies

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, studies show that at concentrations above 50 µg/mL, significant cell death occurs in human liver (HepG2) and breast cancer (MCF-7) cell lines. The mechanism appears to involve oxidative stress and apoptosis induction .

- Genotoxicity : In vitro assays have demonstrated that this compound can induce DNA strand breaks and chromosomal aberrations in cultured human lymphocytes at higher concentrations (≥100 µg/mL). This suggests potential genotoxic effects that warrant further investigation .

- Antioxidant Activity : Interestingly, at lower concentrations (10-50 µg/mL), this compound has been observed to possess antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : A study involving Drosophila melanogaster assessed the effects of this compound on lifespan and reproductive success. Results indicated no significant toxicity; however, a slight reduction in fertility was noted at high exposure levels .

- Case Study 2 : In an in vitro model using HL-60 promyelocytic cells, this compound exhibited pro-apoptotic activity, leading to increased DNA fragmentation without causing direct DNA damage. This suggests a potential role in cancer therapy as a chemopreventive agent .

Summary of Biological Effects

| Biological Activity | Effect Level | Mechanism/Notes |

|---|---|---|

| Cytotoxicity | High (>50 µg/mL) | Induces apoptosis via oxidative stress |

| Genotoxicity | Moderate (≥100 µg/mL) | Causes DNA strand breaks |

| Antioxidant Activity | Low (10-50 µg/mL) | Scavenges free radicals |

| Pro-apoptotic Activity | Moderate | Induces DNA fragmentation |

The biological activities of this compound can be attributed to its interaction with cellular components:

- Oxidative Stress Induction : The dye's structure allows it to generate reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis Pathways : Evidence suggests that this compound activates caspase pathways in cancer cells, promoting programmed cell death .

Regulatory Status and Safety

This compound is subject to regulatory scrutiny due to its potential toxicological effects. Current safety assessments recommend limiting exposure levels in consumer products to mitigate health risks.

Properties

Molecular Formula |

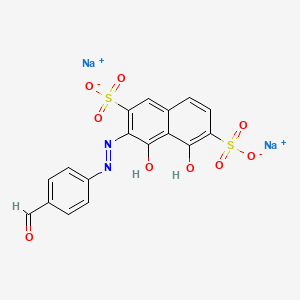

C17H10N2Na2O9S2 |

|---|---|

Molecular Weight |

496.4 g/mol |

IUPAC Name |

disodium;7-[(4-formylphenyl)diazenyl]-1,8-dihydroxynaphthalene-2,6-disulfonate |

InChI |

InChI=1S/C17H12N2O9S2.2Na/c20-8-9-1-4-11(5-2-9)18-19-15-13(30(26,27)28)7-10-3-6-12(29(23,24)25)16(21)14(10)17(15)22;;/h1-8,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

VURGGKLPICPXJL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C=O)N=NC2=C(C=C3C=CC(=C(C3=C2O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.